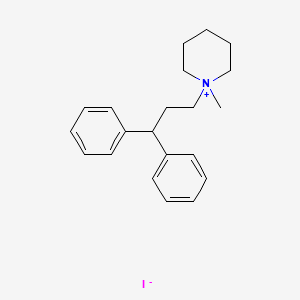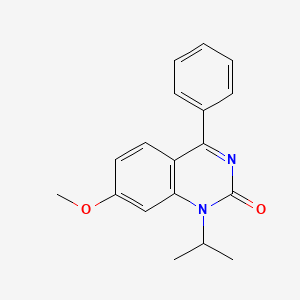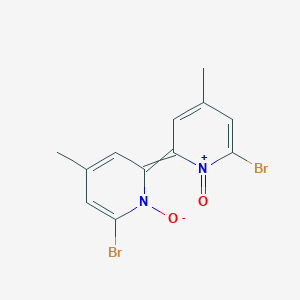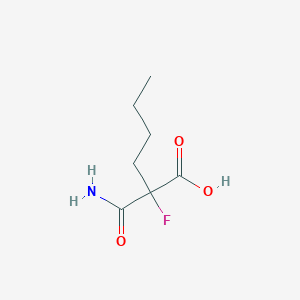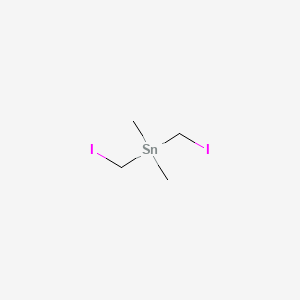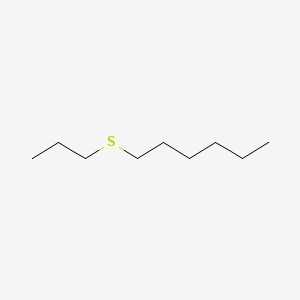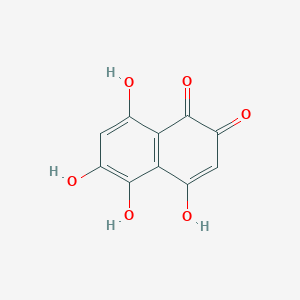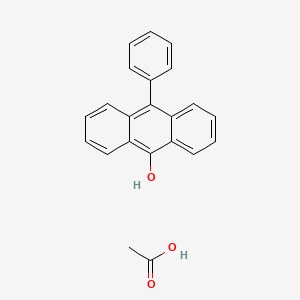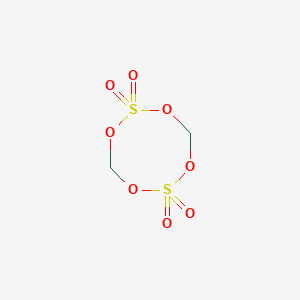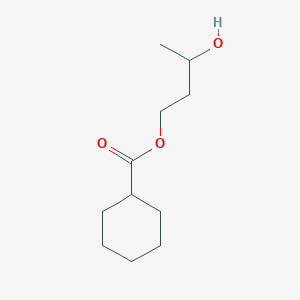
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. The process often includes:
Formation of the Pyrrolidinyl Group: This can be achieved through the cyclization of N-(pyrimidinyl)-γ-aminobutyric acids.
Introduction of the Triiodophenyl Group: This step involves iodination reactions, where iodine atoms are introduced to the phenyl ring under controlled conditions.
Attachment of the Butyric Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxo-2-(1-pyrrolidinyl)ethoxy)acetic acid: Shares the pyrrolidinyl group but differs in the rest of the structure.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Contains the pyrrolidinyl group but has a pyrimidine ring instead of the triiodophenyl group.
Uniqueness
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is unique due to its combination of the triiodophenyl group and the butyric acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
21762-29-8 |
|---|---|
Fórmula molecular |
C14H13I3NNaO3 |
Peso molecular |
646.96 g/mol |
Nombre IUPAC |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]butanoate |
InChI |
InChI=1S/C14H14I3NO3.Na/c1-2-7(14(20)21)11-8(15)6-9(16)13(12(11)17)18-5-3-4-10(18)19;/h6-7H,2-5H2,1H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
RPDVHRWFXVGKHV-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
